1-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol
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Description
1-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol (DCFSE) is an organofluorine compound that has a wide range of applications in scientific research. DCFSE has been used for a variety of purposes, including as a substrate for enzymes, as a reagent for organic synthesis, and as an inhibitor for biological processes.
Scientific Research Applications
Synthetic Chemistry Applications
Research in synthetic chemistry has explored the synthesis and properties of related compounds, such as sulfoxides and sulfones, through catalyzed oxidation processes. Methyltrioxorhenium-catalyzed oxidation of sulfides with hydrogen peroxide in ethanol has been identified as an efficient method for the selective formation of sulfoxides and sulfones, suggesting potential synthetic pathways and applications for related sulfonyl compounds (Yamazaki, 1996). This research underlines the utility of sulfonyl derivatives in producing compounds with varied oxidation states and functional groups, which could be relevant to the derivatives of 1-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanol.
Materials Science and Photoluminescence
Studies on derivatives containing sulfonyl and phenyl groups have shown interesting photoluminescence properties, which could be significant for materials science applications. For instance, derivatives of benzenesulfonic acid have been synthesized and their spectral and luminescence properties studied, revealing potential for applications in organic electronics and sensing technologies (Fedyunyaeva & Shershukov, 1993). The ability of the sulfonyl group to transmit electronic effects to the molecular π-electron system could be relevant for designing advanced materials with specific optical properties.
Pharmaceutical Intermediates
Compounds with structural similarities have been investigated as intermediates in the synthesis of pharmaceuticals. For example, enantioselective synthesis of chiral intermediates using biotransformation has been reported, indicating the potential of using microbial or enzymatic methods to produce enantiomerically pure compounds for drug development (Miao et al., 2019). This suggests that derivatives of this compound could be explored for the synthesis of active pharmaceutical ingredients or intermediates with high stereochemical fidelity.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(4-fluorophenyl)sulfonylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2FO3S/c15-12-6-1-9(7-13(12)16)14(18)8-21(19,20)11-4-2-10(17)3-5-11/h1-7,14,18H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGTVVBWCDZREX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC(C2=CC(=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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